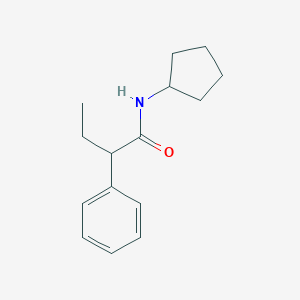
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide, also known as DMH-1, is a small molecule inhibitor of bone morphogenetic protein (BMP) signaling. BMP signaling is involved in various cellular processes, including embryonic development, tissue homeostasis, and disease progression. DMH-1 has been shown to selectively inhibit BMP signaling and has potential applications in various scientific research fields.
Mecanismo De Acción
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide selectively inhibits BMP signaling by binding to the BMP type I receptor kinase domain and preventing the activation of downstream signaling pathways. This leads to the inhibition of BMP-induced gene expression and cellular responses.
Biochemical and Physiological Effects:
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and metastasis. In stem cells, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide promotes the differentiation of stem cells into specific cell types, such as osteoblasts and chondrocytes. In tissue engineering, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide enhances the formation of bone tissue by promoting the differentiation of mesenchymal stem cells into osteoblasts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide is its selectivity for BMP signaling, which allows for the specific inhibition of BMP-induced cellular responses. N-(1,5-dimethylhexyl)-4-morpholinecarboxamide is also relatively easy to synthesize and purify, making it a readily available tool for scientific research. However, one limitation of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide in scientific research. One potential application is in the development of novel cancer therapies that target BMP signaling. N-(1,5-dimethylhexyl)-4-morpholinecarboxamide could also be used in combination with other drugs to enhance their efficacy in cancer treatment. In stem cell research, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide could be used to promote the differentiation of stem cells into specific cell types for tissue engineering applications. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide in vivo.
Métodos De Síntesis
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1,5-dimethylhexan-1-ol with 4-morpholinecarboxylic acid and subsequent purification steps to obtain N-(1,5-dimethylhexyl)-4-morpholinecarboxamide in high purity.
Aplicaciones Científicas De Investigación
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been used in various scientific research fields, including cancer research, stem cell research, and tissue engineering. In cancer research, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been shown to inhibit the growth and metastasis of various cancer types, including breast, lung, and pancreatic cancer. In stem cell research, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been used to promote the differentiation of stem cells into specific cell types. In tissue engineering, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been used to enhance the formation of bone tissue.
Propiedades
Nombre del producto |
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide |
|---|---|
Fórmula molecular |
C13H26N2O2 |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
N-(6-methylheptan-2-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C13H26N2O2/c1-11(2)5-4-6-12(3)14-13(16)15-7-9-17-10-8-15/h11-12H,4-10H2,1-3H3,(H,14,16) |
Clave InChI |
ALLWUWDKQBTPQE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)NC(=O)N1CCOCC1 |
SMILES canónico |
CC(C)CCCC(C)NC(=O)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



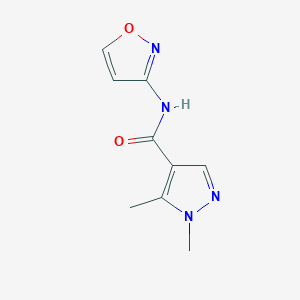
![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B262161.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
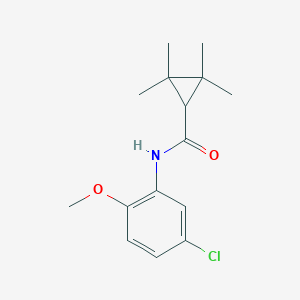
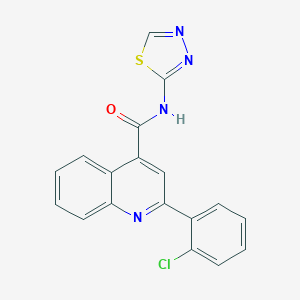
![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
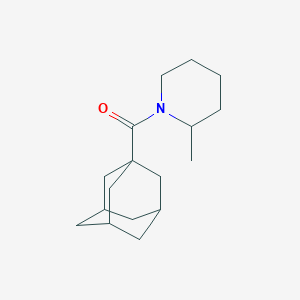
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)


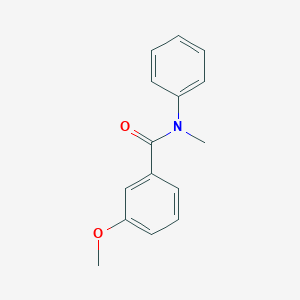
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)
